molecular formula C27H43NO8 B3362040 Delbonine CAS No. 95066-33-4

Delbonine

Cat. No.: B3362040
CAS No.: 95066-33-4
M. Wt: 509.6 g/mol
InChI Key: UTQKGBDSCRMUJO-UHFFFAOYSA-N
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Description

Delbonine is a norditerpenoid alkaloid isolated from the roots of Delphinium stapeliosum. It is known for its complex molecular structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delbonine is typically extracted from natural sources, specifically the roots of Delphinium stapeliosum. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its natural abundance and the complexity of its synthetic pathways. advancements in biotechnological methods may offer potential for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Delbonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Delbonine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying norditerpenoid alkaloids and their chemical properties.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

Delbonine exerts its effects through various molecular targets and pathways. It has been shown to interact with specific proteins and enzymes, modulating their activity and influencing cellular functions. For instance, this compound has been reported to inhibit certain signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

    Aconitine: Another norditerpenoid alkaloid with similar structural features.

    Deltatsine: Shares some chemical properties with Delbonine but differs in its biological activities.

    Lycoctonine: A related compound with distinct pharmacological effects.

Uniqueness: this compound’s unique combination of hydroxyl and methoxy groups, along with its specific molecular interactions, distinguishes it from other similar compounds. Its potential therapeutic applications and complex chemical structure make it a valuable subject for ongoing research.

Properties

IUPAC Name

[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO8/c1-7-28-12-24(13-32-3)9-8-18(30)26-16-10-15-17(33-4)11-25(35-6,19(16)20(15)36-14(2)29)27(31,23(26)28)22(34-5)21(24)26/h15-23,30-31H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQKGBDSCRMUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915132
Record name 20-Ethyl-1,7-dihydroxy-6,8,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95066-33-4
Record name Delbonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095066334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,7-dihydroxy-6,8,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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